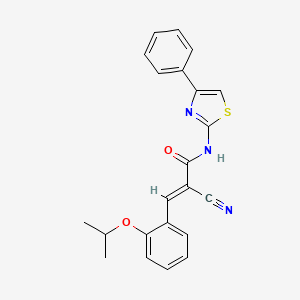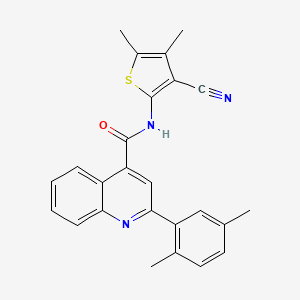
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, also known as DMXAA, is a synthetic compound that has been found to exhibit antitumor and antiangiogenic properties. DMXAA was first synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies exploring its potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound works by activating the immune system to attack cancer cells. This compound has been shown to induce the production of cytokines and chemokines, which are molecules that play a role in the immune response. This compound has also been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines and chemokines, which are molecules that play a role in the immune response. This compound has also been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune responses. This compound has been found to inhibit the formation of new blood vessels, which is a process that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that this compound has been shown to exhibit antitumor and antiangiogenic properties in animal models, which makes it a promising candidate for further study. One limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide. One direction is to further study the mechanism of action of this compound to better understand how it works to inhibit tumor growth. Another direction is to study the potential of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies exploring its potential as a cancer treatment. In preclinical studies, this compound has been shown to exhibit antitumor and antiangiogenic properties. This compound has been found to induce tumor necrosis and inhibit the growth of tumors in animal models. This compound has also been shown to inhibit the formation of new blood vessels, which is a process that is necessary for tumor growth.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c1-14-9-10-15(2)19(11-14)23-12-20(18-7-5-6-8-22(18)27-23)24(29)28-25-21(13-26)16(3)17(4)30-25/h5-12H,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVOYUTTHOFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4708480.png)
![2-chloro-4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708484.png)
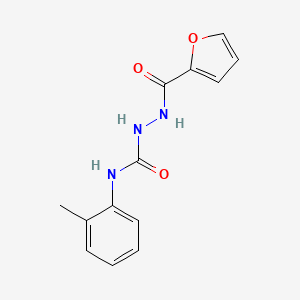
![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)
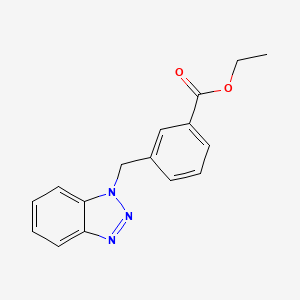
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4708513.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4708518.png)
![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)
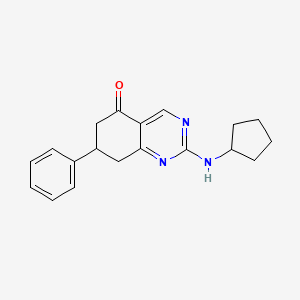
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]](/img/structure/B4708554.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)
